Acetic acid--tridecan-3-ol (1/1)

Description

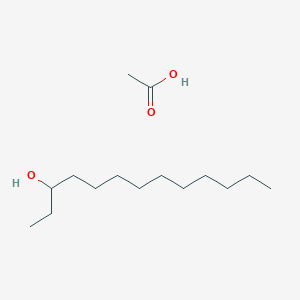

Acetic acid–tridecan-3-ol (1/1) is a molecular complex formed in a 1:1 molar ratio between acetic acid (CAS 64-19-7) and tridecan-3-ol. Acetic acid, a short-chain carboxylic acid, is well-documented for its polar nature, hydrogen-bonding capacity, and solvent properties . Tridecan-3-ol, a branched long-chain alcohol, likely contributes hydrophobic interactions and structural rigidity to the complex.

Propriétés

Numéro CAS |

60826-31-5 |

|---|---|

Formule moléculaire |

C15H32O3 |

Poids moléculaire |

260.41 g/mol |

Nom IUPAC |

acetic acid;tridecan-3-ol |

InChI |

InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |

Clé InChI |

YTKORKLKPUORIU-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCC(CC)O.CC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of acetic acid–tridecan-3-ol (1/1) typically involves the esterification reaction between acetic acid and tridecan-3-ol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The reaction can be represented as follows:

[ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of acetic acid–tridecan-3-ol (1/1) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Acetic acid–tridecan-3-ol (1/1) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in tridecan-3-ol can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or ether formation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed.

Major Products

Oxidation: Tridecan-3-one or tridecanoic acid.

Reduction: Tridecan-3-ol and acetic acid.

Substitution: Various esters or ethers depending on the substituent introduced.

Applications De Recherche Scientifique

Acetic acid–tridecan-3-ol (1/1) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.

Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds

Mécanisme D'action

The mechanism of action of acetic acid–tridecan-3-ol (1/1) involves its interaction with biological membranes and proteins. The long carbon chain of tridecan-3-ol allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Acetic acid, being a weak acid, can alter the pH of the local environment, influencing enzyme activity and metabolic pathways .

Comparaison Avec Des Composés Similaires

Acetic Acid vs. Ethanol

Acetic acid and ethanol are both small organic molecules but differ significantly in functional groups and properties (Table 1):

Table 1: Physical Properties of Acetic Acid and Ethanol

Key Observations :

- Acetic acid’s higher density and molecular weight compared to ethanol reflect its stronger intermolecular forces (e.g., hydrogen bonding via the carboxyl group) .

- The diffusion coefficient of acetic acid at 80°C is nearly fourfold higher than ethanol’s at 25°C, suggesting temperature-dependent mobility differences.

Tridecan-3-ol vs. Shorter-Chain Alcohols

While tridecan-3-ol data are absent in the evidence, comparisons can be drawn with trends in alcohol chemistry:

- Molecular Weight: Tridecan-3-ol (C₁₃H₂₈O) has a theoretical molecular weight of ~200.36 g/mol, significantly higher than ethanol (46.07 g/mol) .

- Hydrophobicity : Long-chain alcohols like tridecan-3-ol exhibit lower water solubility and higher lipid affinity compared to short-chain alcohols.

- Diffusion: Larger molecules like tridecan-3-ol would have lower diffusion coefficients than ethanol due to increased steric hindrance.

Acetic Acid–Tridecan-3-ol (1/1) vs. Other Binary Complexes

Hypothetically, the acetic acid–tridecan-3-ol complex would combine polar and nonpolar interactions, distinguishing it from:

- Acetic Acid–Ethanol Mixtures: These lack the hydrophobic contribution from long-chain alcohols, resulting in lower viscosity and higher miscibility .

- Long-Chain Alcohol–Fatty Acid Complexes: Such systems (e.g., stearic acid–octanol) are more structurally ordered but share similar amphiphilic behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.